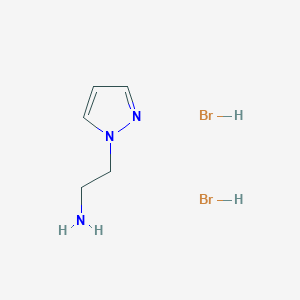
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C5H11Br2N3 and a molecular weight of 272.96894 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
The synthesis of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide typically involves the reaction of 2-(1H-pyrazol-1-yl)ethan-1-amine with hydrobromic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can be compared with other similar compounds, such as:
2-(pyrrolidin-1-yl)ethan-1-amine: This compound has a similar structure but contains a pyrrolidine ring instead of a pyrazole ring.
2-(piperazin-1-yl)ethan-1-amine: This compound contains a piperazine ring and has different chemical properties and applications.
2-(1H-pyrazol-1-yl)pyridine: This compound has a pyridine ring fused to the pyrazole ring, leading to different reactivity and biological activities. The uniqueness of this compound lies in its specific structure and the presence of the dihydrobromide salt, which can influence its solubility and reactivity.
Propiedades
Número CAS |
2034157-33-8 |
|---|---|
Fórmula molecular |
C5H10BrN3 |
Peso molecular |
192.06 g/mol |
Nombre IUPAC |
2-pyrazol-1-ylethanamine;hydrobromide |
InChI |
InChI=1S/C5H9N3.BrH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H |
Clave InChI |
DRPSTMFLSAWQEC-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)CCN.Br.Br |
SMILES canónico |
C1=CN(N=C1)CCN.Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















